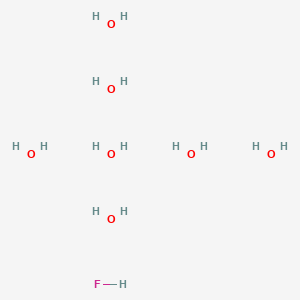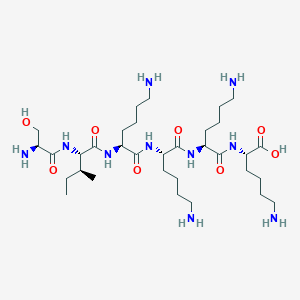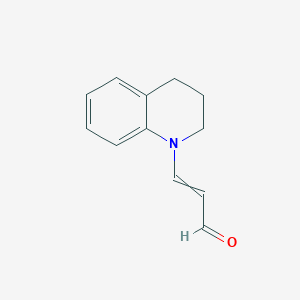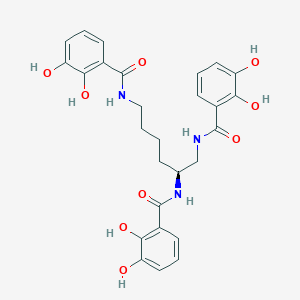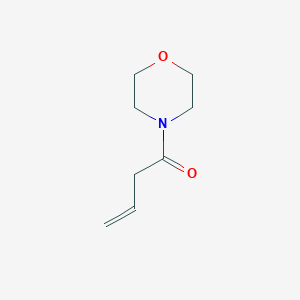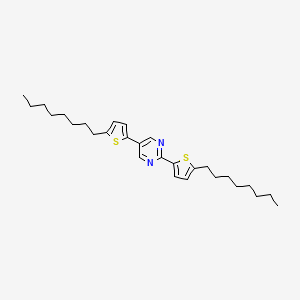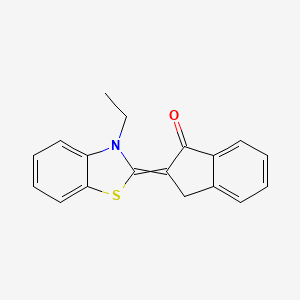
3-Thiophenecarboxamide, N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxamide, N-butyl- is a chemical compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
The synthesis of 3-Thiophenecarboxamide, N-butyl- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 3-thiophenecarboxylic acid with N-butylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-Thiophenecarboxamide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide group results in the corresponding amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxamide, N-butyl- involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Molecular modeling studies have suggested that the compound can bind to and inhibit the activity of enzymes such as Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are essential for the biosynthesis of nucleotides and other cellular components .
Comparison with Similar Compounds
3-Thiophenecarboxamide, N-butyl- can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxamide, N-butyl-: Similar structure but with the amide group at the 2-position instead of the 3-position.
3-Thiophenecarboxamide, N-methyl-: Similar structure but with a methyl group instead of a butyl group on the amide nitrogen.
3-Thiophenecarboxylic acid: The parent compound without the amide group.
The uniqueness of 3-Thiophenecarboxamide, N-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the butyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
189894-51-7 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
N-butylthiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NOS/c1-2-3-5-10-9(11)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) |
InChI Key |
YVSWIVNOXBVHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
